2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide
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Overview
Description
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as CEP-33779, this compound is a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a critical role in many cellular processes. In
Mechanism of Action
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide inhibits the this compound pathway by binding to the SH2 domain of this compound, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, resulting in decreased cell proliferation, increased apoptosis, and decreased angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, including breast cancer, lung cancer, and leukemia cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects, protecting against oxidative stress-induced neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its specificity for the this compound pathway. This allows for the selective inhibition of this pathway, without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are several future directions for research on 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide. One area of research is the development of more potent and selective inhibitors of the this compound pathway. Another area of research is the identification of biomarkers that can predict the response to this compound inhibitors, allowing for more personalized treatment approaches. Additionally, the combination of this compound inhibitors with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, the potential use of this compound inhibitors in the treatment of neurological disorders, such as Alzheimer's disease, is an area of emerging research.
Synthesis Methods
The synthesis of 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide involves several steps. First, 2-chlorobenzoyl chloride is reacted with 2-aminobenzamide to form 2-chloro-N-(2-hydroxybenzoyl)benzamide. This intermediate is then reacted with 2,4-dimethylaniline and oxalyl chloride to form this compound. The final product is obtained through purification and isolation by column chromatography.
Scientific Research Applications
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential applications in scientific research. It has been shown to inhibit the this compound pathway, which is involved in many cellular processes, including cell growth, survival, and differentiation. Inhibition of the this compound pathway has been shown to have therapeutic potential in several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
2-chloro-N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-7-8-15(12(2)9-11)20-16(21)10-19-17(22)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMUTNLTZAWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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